4-bromo-5-chloro-2,3-dihydro-1H-indene
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Overview
Description
4-bromo-5-chloro-2,3-dihydro-1H-indene is a halogenated indene derivative Indene derivatives are significant in organic chemistry due to their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-2,3-dihydro-1H-indene typically involves halogenation reactions. One common method is the radical bromination of 4-bromo-3-nitrotoluene, which yields high purity products . Another approach involves the use of 3-chloropropionyl chloride, chlorobenzene, aluminium chloride, and sulfuric acid under optimized conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-chloro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminium hydride are commonly employed.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce corresponding ketones or acids.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its biological activity and potential therapeutic applications.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-chloro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets. The halogen atoms can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its molecular pathways are limited, but it is known to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-nitrotoluene: A precursor in the synthesis of 4-bromo-5-chloro-2,3-dihydro-1H-indene.
5-chloro-2,3-dihydro-1H-inden-1-one: Another halogenated indene derivative with similar properties.
Uniqueness
This compound is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-5-chloro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVXMINXQPOUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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